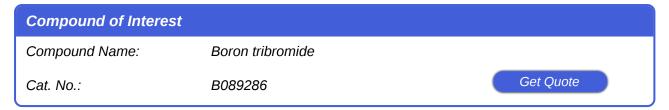


# Boron Tribromide: A Comprehensive Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Boron tribromide** (BBr<sub>3</sub>) is a versatile and powerful Lewis acid widely employed in organic synthesis, pharmaceutical manufacturing, and semiconductor production.[1] Its high reactivity, particularly as a potent agent for the cleavage of ethers and acetals, makes it an indispensable tool for synthetic chemists.[2][3] This guide provides an in-depth review of the chemical properties, reactivity, and safe handling of **boron tribromide**, with a focus on its practical application in a laboratory setting. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers and professionals with the knowledge required for its effective and safe utilization.

#### **Physical and Chemical Properties**

**Boron tribromide** is a colorless, fuming liquid at room temperature, often appearing amber to reddish-brown due to slight bromine contamination.[4] It possesses a sharp, irritating odor and is highly reactive, particularly with protic solvents.[1][5] All handling must be conducted under anhydrous conditions in a well-ventilated fume hood.[5][6]

## Table 1: Physical and Chemical Properties of Boron Tribromide



Property	Value	References
Chemical Formula	BBr <sub>3</sub>	[4]
Molar Mass	250.52 g/mol	[4]
Appearance	Colorless to amber fuming liquid	[1][4]
Odor	Sharp, irritating, pungent	[1][5]
Density	2.643 g/cm³ at 20 °C	[4]
Melting Point	-46.3 °C (-51.3 °F; 226.8 K)	[4]
Boiling Point	91.3 °C (196.3 °F; 364.4 K)	[4]
Vapor Pressure	7.2 kPa (54 mmHg) at 20 °C	[4]
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , CCl <sub>4</sub> . Reacts violently with water and alcohols.	[4]
Refractive Index (n_D)	1.00207	[4]

## Table 2: Thermodynamic Properties of Boron Tribromide

Property	Value	References
Std. Molar Entropy ( $S \leftrightarrow_{298}$ , liquid)	228 J/mol·K	[4]
Std. Enthalpy of Formation ( $\Delta fH \leftrightarrow_{298}$ , liquid)	-206.6 kJ/mol (-0.8207 kJ/g)	[4]
Heat Capacity (C_p, liquid)	114.7 J/mol·K (0.2706 J/K)	[4]
Ionization Potential	9.70 eV	[7]

### **Lewis Acidity**

**Boron tribromide** is a potent Lewis acid due to the electron-deficient nature of the central boron atom, which has an empty p-orbital. The Lewis acidity of boron trihalides follows the



trend:

BF3 < BCl3 < BBr3

This order is counterintuitive based on the electronegativity of the halogens. The accepted explanation is the phenomenon of  $\pi$ -backbonding. In BF3, the small fluorine atoms can effectively donate a lone pair of electrons to the empty p-orbital of boron, forming a partial  $\pi$ -bond. This back-donation reduces the electron deficiency on the boron atom, thereby decreasing its Lewis acidity. As the size of the halogen atom increases from F to Br, the orbital overlap for back-bonding becomes less effective. Consequently, the boron atom in BBr3 is more electron-deficient and a stronger Lewis acid.

## **Chemical Reactivity and Major Applications**

The high reactivity of BBr₃ stems from its strong Lewis acidity. It is a cornerstone reagent in various synthetic transformations.

#### **Reaction with Water and Protic Solvents**

**Boron tribromide** reacts violently and exothermically with water, alcohols, and other protic solvents.[4] This reaction produces boric acid (H<sub>3</sub>BO<sub>3</sub>) and corrosive hydrogen bromide (HBr) gas.[1] This high moisture sensitivity necessitates the use of anhydrous conditions for all reactions and storage.[2]

Reaction with water: BBr<sub>3</sub> + 3H<sub>2</sub>O → B(OH)<sub>3</sub> + 3HBr

#### **Cleavage of Ethers and Acetals**

The most prominent application of BBr₃ in organic synthesis is the dealkylation of ethers, particularly the demethylation of aryl methyl ethers to yield phenols.[3][8] This transformation is crucial in natural product synthesis and for the deprotection of hydroxyl groups in drug development.[8] The reaction is typically performed in an inert solvent like dichloromethane (DCM) at temperatures ranging from -80 °C to room temperature.[9]

General Reaction: R-O-R' + BBr<sub>3</sub> → R-OH + R'-Br + Boron byproducts

The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[8] Subsequent cleavage of the C-O bond yields an alkyl bromide and a







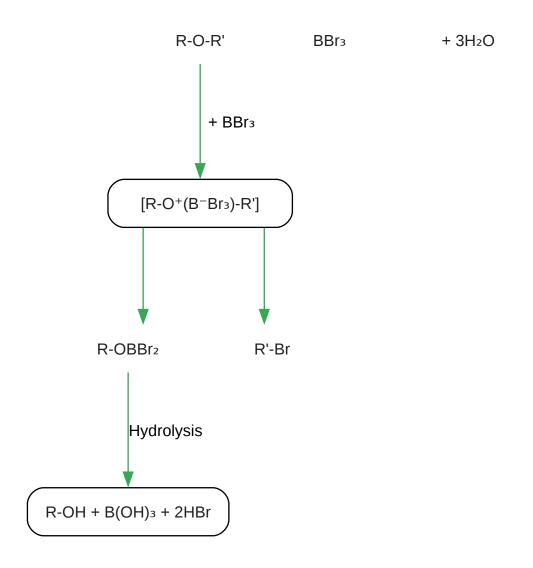
dibromo(organo)borane, which is hydrolyzed during aqueous workup to the corresponding alcohol or phenol.[1]

The precise mechanism of ether cleavage depends on the substrate.

- Tertiary Alkyl Ethers: Cleavage proceeds through a unimolecular mechanism (S<sub>n</sub>1-like) after the formation of the initial BBr<sub>3</sub>-ether complex. This involves the elimination of a stable tertiary carbocation, which is then trapped by bromide.[1]
- Aryl Methyl Ethers: The dealkylation of aryl methyl ethers is more complex. While a simple S<sub>n</sub>2 attack by bromide on the methyl group was initially proposed, computational and experimental studies suggest a bimolecular mechanism involving two BBr<sub>3</sub>-ether adducts is kinetically favored.[1][10] More recent density functional theory (DFT) calculations have proposed an even more efficient three-cycle catalytic pathway where one equivalent of BBr<sub>3</sub> can cleave up to three equivalents of an aryl methyl ether.[10]

Diagram 1: General Ether Cleavage by BBr3





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Caption: General pathway for BBr3-mediated ether cleavage.

// Nodes Adduct1 [label="Ar-O+(Me)-B-Br<sub>3</sub>"]; Adduct2 [label="Ar-O+(Me)-B-Br<sub>3</sub>"]; TS [label="Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFF"]; Products [label="Ar-O-BBr<sub>2</sub> + MeBr + Ar-O+=BBr<sub>2</sub>"];

// Edges Adduct1 -> TS; Adduct2 -> TS; TS -> Products [label="Br- attacks Me"]; }

Caption: One BBr3 molecule can cleave three ether molecules.

#### **Other Synthetic Applications**

Beyond ether cleavage, BBr₃ is utilized in:



Pharmaceutical Synthesis: It is used to produce drug intermediates and active pharmaceutical ingredients (APIs). [3]\* Semiconductor Industry: BBr<sub>3</sub> serves as a liquid boron source for p-type doping in the manufacturing of semiconductors and photovoltaics. [1]\* Catalysis: Its strong Lewis acidity makes it an effective catalyst for Friedel-Crafts reactions and olefin polymerization. [1]\* Deprotection: It can cleave acetals and certain amino acid protecting groups, such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, under specific conditions. [2]

### **Experimental Protocols and Safe Handling**

Due to its hazardous nature, strict safety protocols must be followed when working with **boron tribromide**.

#### **Safety and Handling Precautions**

• Engineering Controls: All manipulations must be performed in a properly functioning and certified chemical fume hood. [5]\* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (double-gloving with nitrile is recommended), a flame-resistant lab coat, and ANSI-approved safety goggles or a face shield. [5]\* Incompatible Materials: Store away from water, moisture, heat, alcohols, bases, oxidizing agents, and metals. [2][5]Containers should be tightly sealed and stored in a cool, dry, well-ventilated area, preferably in secondary containment. [5]\* Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent violent reactions with moisture. [2][8]

## General Experimental Protocol: Demethylation of an Aryl Methyl Ether

This protocol is a general guideline and requires optimization for specific substrates.

- Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, dissolve the aryl methyl ether (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Cooling: Cool the stirred solution to the desired temperature, typically between -80 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone or an ice bath). [9]3. Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (typically 1.1 to 1.5 equivalents per

#### Foundational & Exploratory



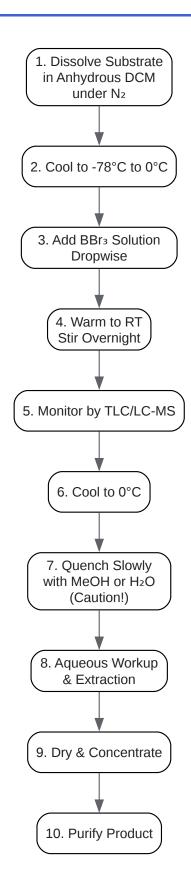


methoxy group) dropwise via syringe. [11]The addition should be slow to control any exotherm. A precipitate may form during addition. [9]4. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. [11]5. Quenching: Once complete, cool the reaction mixture back to 0 °C. CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully quench the reaction by the dropwise addition of methanol or ice-water. [11][12]This step produces HBr gas and must be performed in a well-ventilated fume hood.

Workup: Allow the mixture to warm to room temperature. Add water and perform an
extraction with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic
layers with water and brine, then dry over anhydrous sodium or magnesium sulfate. [13]7.
 Purification: Remove the solvent under reduced pressure. The crude product can then be
purified by recrystallization or column chromatography.

Diagram 4: Experimental Workflow for Demethylation





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Caption: Step-by-step workflow for a typical BBr₃ demethylation.



#### **Quenching and Disposal**

Unreacted BBr<sub>3</sub> and reaction residues must be quenched before disposal. A recommended procedure is to dilute the material in an inert solvent (like DCM) and slowly add it to a stirred vessel of ice. [12]The resulting acidic solution should then be neutralized (e.g., with sodium bicarbonate) before disposal as hazardous waste. [2][14]Contaminated labware should also be carefully quenched. [6]Never add water directly to undiluted BBr<sub>3</sub>. [12]

#### Conclusion

**Boron tribromide** is a powerful and highly effective reagent, particularly for the cleavage of ethers, which is a critical step in the synthesis of many pharmaceuticals and complex organic molecules. Its strong Lewis acidity and well-documented reactivity make it a valuable tool for chemists. However, its hazardous and moisture-sensitive nature demands rigorous adherence to safety protocols, including the use of inert atmospheres and proper PPE. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and successful application in research and development.

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- To cite this document: BenchChem. [Boron Tribromide: A Comprehensive Technical Guide to Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089286#boron-tribromide-chemical-properties-and-reactivity]

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